[(1S,4S)-2-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol
CAS No.:
Cat. No.: VC16198415
Molecular Formula: C9H14O2
Molecular Weight: 154.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H14O2 |
|---|---|
| Molecular Weight | 154.21 g/mol |
| IUPAC Name | [(1S,4S)-2-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol |
| Standard InChI | InChI=1S/C9H14O2/c10-5-9(6-11)4-7-1-2-8(9)3-7/h1-2,7-8,10-11H,3-6H2/t7-,8+/m0/s1 |
| Standard InChI Key | DSHXMENPUICESR-JGVFFNPUSA-N |
| Isomeric SMILES | C1[C@H]2CC([C@@H]1C=C2)(CO)CO |
| Canonical SMILES | C1C2CC(C1C=C2)(CO)CO |
Introduction
Structural and Stereochemical Characteristics
Core Bicyclic Framework
[(1S,4S)-2-(Hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol belongs to the norbornene family, featuring a bicyclo[2.2.1]hept-5-ene core. The bridgehead carbons at positions 1 and 4 adopt S configurations, while the hydroxymethyl groups are positioned at the 2-carbon of the bicyclic system. This stereochemistry is critical for its three-dimensional conformation, influencing both physicochemical properties and biological interactions .
The molecular formula C₉H₁₄O₂ (molecular weight: 154.21 g/mol) reflects the presence of two hydroxymethyl groups, a feature absent in monofunctional analogs such as (1S,4S)-bicyclo[2.2.1]hept-5-ene-2-methanol (C₈H₁₂O, 124.18 g/mol) . The compound’s IUPAC name explicitly denotes its stereochemistry, ensuring unambiguous identification in synthetic and analytical contexts.
Conformational Rigidity and Hydrogen Bonding
The bicyclo[2.2.1]heptane skeleton imposes significant conformational rigidity, reducing entropy-driven structural fluctuations. This rigidity enhances binding affinity in host-guest systems, a property exploited in supramolecular chemistry . The dual hydroxymethyl groups contribute to a polar surface area of approximately 40 Ų (calculated), facilitating hydrogen bonding with biological targets or solvents .
Synthetic Methodologies and Optimization
Diels-Alder Cycloaddition as a Key Strategy
A primary synthetic route involves the Diels-Alder reaction between cyclopentadiene and a dienophile functionalized with hydroxymethyl precursors. For example, reacting furan-derived dienophiles with cyclopentadiene under Lewis acid catalysis yields the bicyclic intermediate, which is subsequently functionalized via hydroxylation or nucleophilic substitution.
Post-Functionalization and Yield Optimization
Hydroxymethyl groups are introduced through hydroboration-oxidation or epoxide ring-opening reactions. VulcanChem reports yields exceeding 70% for optimized protocols, with purity confirmed via ¹H/¹³C NMR and HPLC (≥95% purity). Critical parameters include:
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Catalyst | BF₃·OEt₂ | Enhances regioselectivity |
| Temperature | 0–25°C | Minimizes side reactions |
| Solvent | Dichloromethane | Improves dienophile solubility |
Challenges in Stereochemical Control
Achieving the desired (1S,4S) configuration requires chiral auxiliaries or asymmetric catalysis. Enzymatic resolution has been explored to separate enantiomers, though scalability remains a limitation .
Physicochemical and Computational Properties
Spectroscopic Characterization
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¹H NMR (CDCl₃): δ 5.8–6.1 ppm (alkene protons), δ 3.4–3.7 ppm (hydroxymethyl -CH₂O-)
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IR: Broad O-H stretch at 3200–3400 cm⁻¹, C-O vibrations at 1050–1100 cm⁻¹
Biological and Industrial Applications
Materials Science Applications
The compound’s rigidity and hydrogen-bonding capacity make it a candidate for:
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Polymer crosslinkers: Enhancing thermal stability in epoxy resins
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Metal-organic frameworks (MOFs): As a bridging ligand for porous materials
Comparative Analysis with Structural Analogs
The table below contrasts [(1S,4S)-2-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol with related bicyclic alcohols:
The additional hydroxymethyl group in the target compound increases polarity and hydrogen-bonding capacity, broadening its applicability in drug design.
Future Research Directions
Expanding Synthetic Accessibility
Developing enantioselective catalytic systems for large-scale production remains a priority. Biocatalytic approaches using engineered ketoreductases could improve stereochemical outcomes .
Exploring Biological Mechanisms
While in silico studies suggest kinase inhibitory potential, empirical validation against targets like CDK2 or EGFR is needed.
Advanced Material Design
Functionalizing the alkene moiety via click chemistry could yield photo-responsive polymers or sensors .
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